

An In-depth Technical Guide to 2-(4-Hydroxybutylamino)nitrobenzene

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Compound of Interest

Compound Name: 2-(4-Hydroxybutylamino)nitrobenzene

Cat. No.: B8412156

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Disclaimer: A specific CAS number and detailed experimental data for **2-(4-Hydroxybutylamino)nitrobenzene** are not readily available in public chemical databases. This guide provides a comprehensive overview based on available information for this compound as a chemical intermediate and contextual data from the broader class of nitroaromatic compounds.

Introduction

2-(4-Hydroxybutylamino)nitrobenzene is a substituted nitroaromatic compound. While specific data for this molecule is sparse, its structural features—a nitrobenzene core with a hydroxybutylamine substituent—suggest its potential utility as a chemical intermediate in organic synthesis, particularly for the generation of more complex molecules with potential biological activity. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the aromatic ring. The hydroxybutylamino side chain provides a site for further functionalization and can contribute to the molecule's overall polarity and potential for biological interactions.

This guide summarizes the known synthetic utility of **2-(4-Hydroxybutylamino)nitrobenzene**, provides general context on the physicochemical properties and biological activities of related nitroaromatic compounds, and outlines general experimental approaches for the synthesis and analysis of such molecules.

Physicochemical Properties

Specific, experimentally determined physicochemical properties for **2-(4-Hydroxybutylamino)nitrobenzene** are not available in the reviewed literature. However, the properties of the parent compound, nitrobenzene, can serve as a baseline for understanding the general characteristics of this class of compounds. It is important to note that the addition of the 4-hydroxybutylamino group will significantly alter these properties, likely increasing the polarity, melting point, boiling point, and water solubility compared to nitrobenzene.

Table 1: Physicochemical Properties of Nitrobenzene (for comparative context)

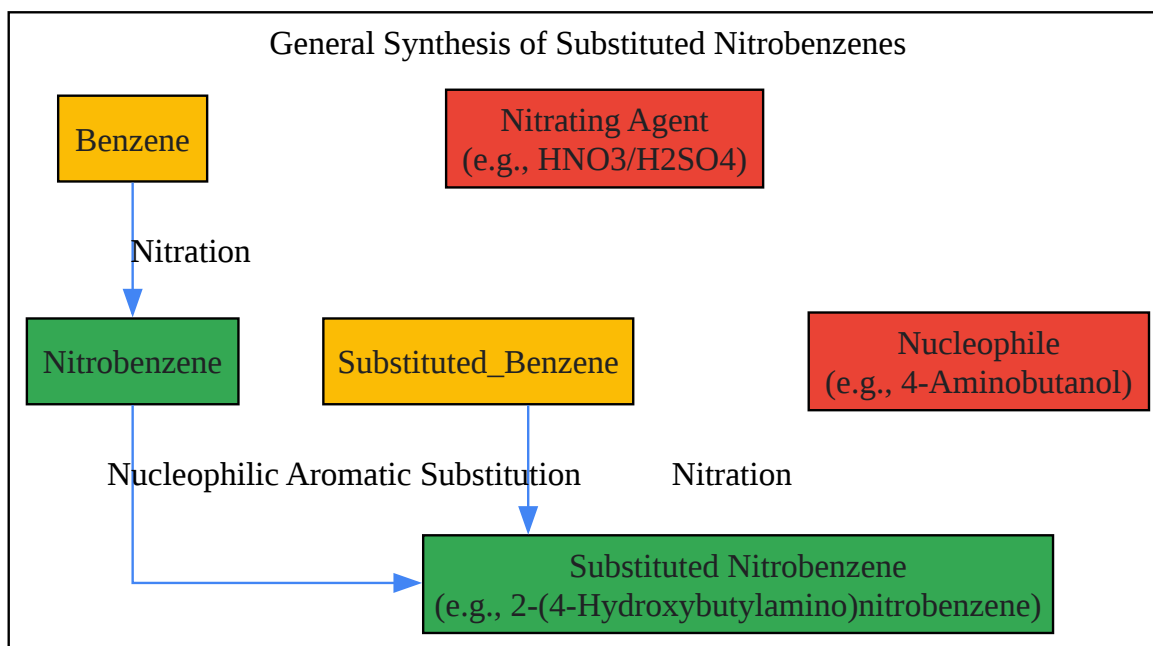
Property	Value	Reference(s)
Molecular Formula	C6H5NO2	[1][2][3]
Molecular Weight	123.11 g/mol	[2][4]
Physical State	Colorless to greenish-yellow oily liquid	[1][4]
Melting Point	5.7 °C	[2][4]
Boiling Point	210.8 °C	[2][4]
Density	1.2037 g/cm ³ at 20 °C	[1][4]
Solubility in Water	2.1 g/L at 25 °C	[4]
Log Kow	1.85	[4]

Synthesis and Experimental Protocols

While a dedicated synthesis protocol for **2-(4-Hydroxybutylamino)nitrobenzene** was not found, its role as a reactant in the synthesis of 2-(4-Hydroxybutylamino)phenylamine is documented. This indicates that **2-(4-Hydroxybutylamino)nitrobenzene** is a known chemical entity that can be synthesized, likely through the nucleophilic aromatic substitution of a leaving group on the nitrobenzene ring by 4-aminobutanol.

General Synthesis of Substituted Nitrobenzenes

The synthesis of substituted nitrobenzenes can be achieved through various methods, including the nitration of a substituted benzene or the modification of the nitrobenzene core.



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Caption: General synthetic routes to substituted nitrobenzenes.

Experimental Protocol: Reduction of 2-(4-Hydroxybutylamino)nitrobenzene

The following protocol details the use of **2-(4-Hydroxybutylamino)nitrobenzene** as a starting material for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.^[5]

Objective: To synthesize 2-(4-Hydroxybutylamino)phenylamine via the reduction of **2-(4-Hydroxybutylamino)nitrobenzene**.

Materials:

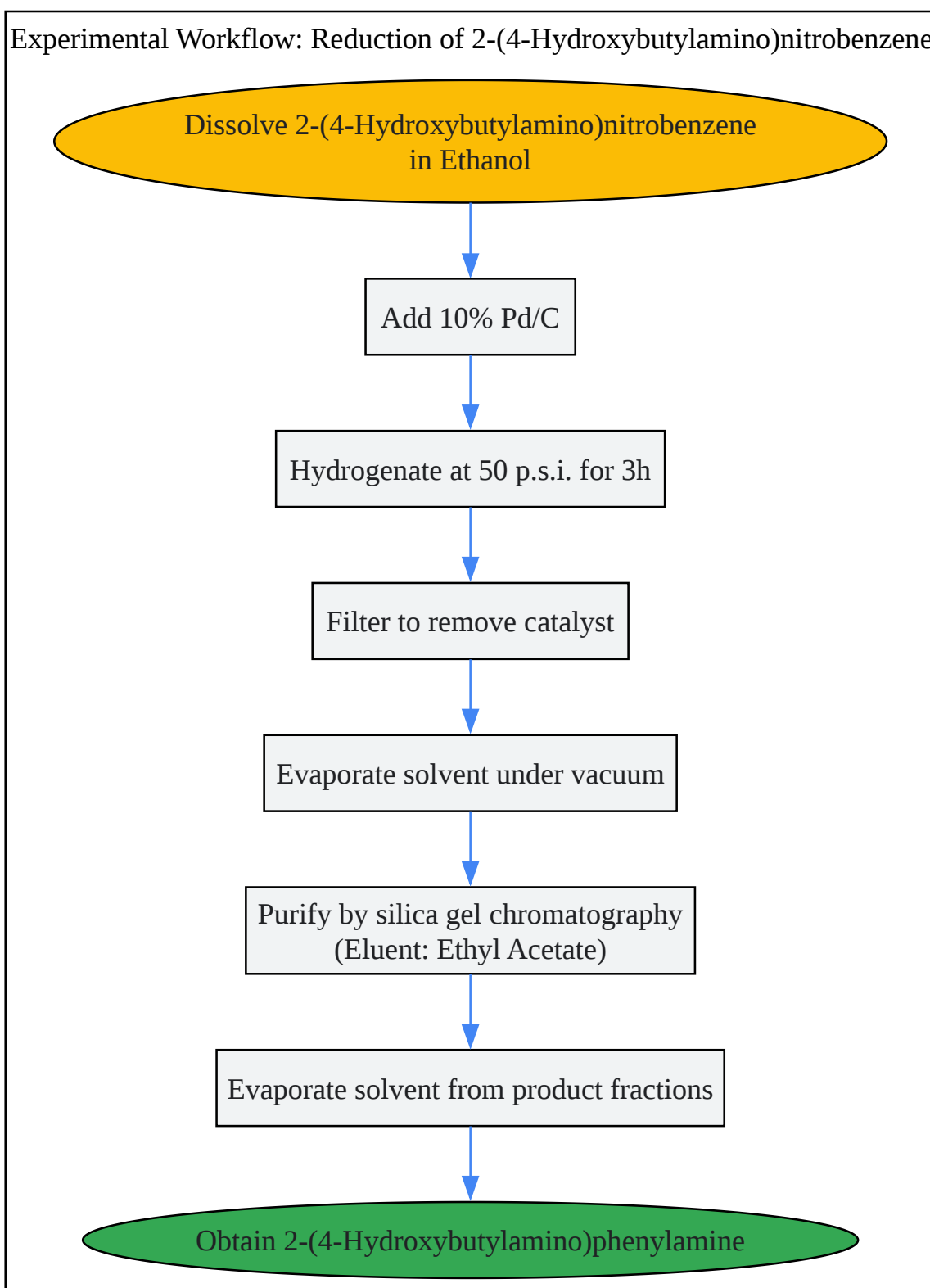
- **2-(4-Hydroxybutylamino)nitrobenzene** (30 g)

- Ethanol (200 ml)
- 10% Palladium on carbon (1 g)
- Hydrogen gas
- Silica gel for chromatography
- Ethyl acetate

Procedure:

- Dissolve 30 g of **2-(4-Hydroxybutylamino)nitrobenzene** in 200 ml of ethanol.
- Add 1 g of 10% palladium on carbon to the solution.
- Hydrogenate the mixture at room temperature for 3 hours under a pressure of 50 p.s.i. (344.7 kPa).
- Filter the solution to remove the palladium on carbon catalyst.
- Evaporate the solvent from the filtrate under vacuum.
- Purify the resulting residue by chromatography on a silica gel column, eluting with ethyl acetate.
- Collect the fractions containing the desired product and evaporate the solvent under vacuum to yield 2-(4-Hydroxybutylamino)phenylamine (23.2 g).

Experimental Workflow: Reduction of 2-(4-Hydroxybutylamino)nitrobenzene



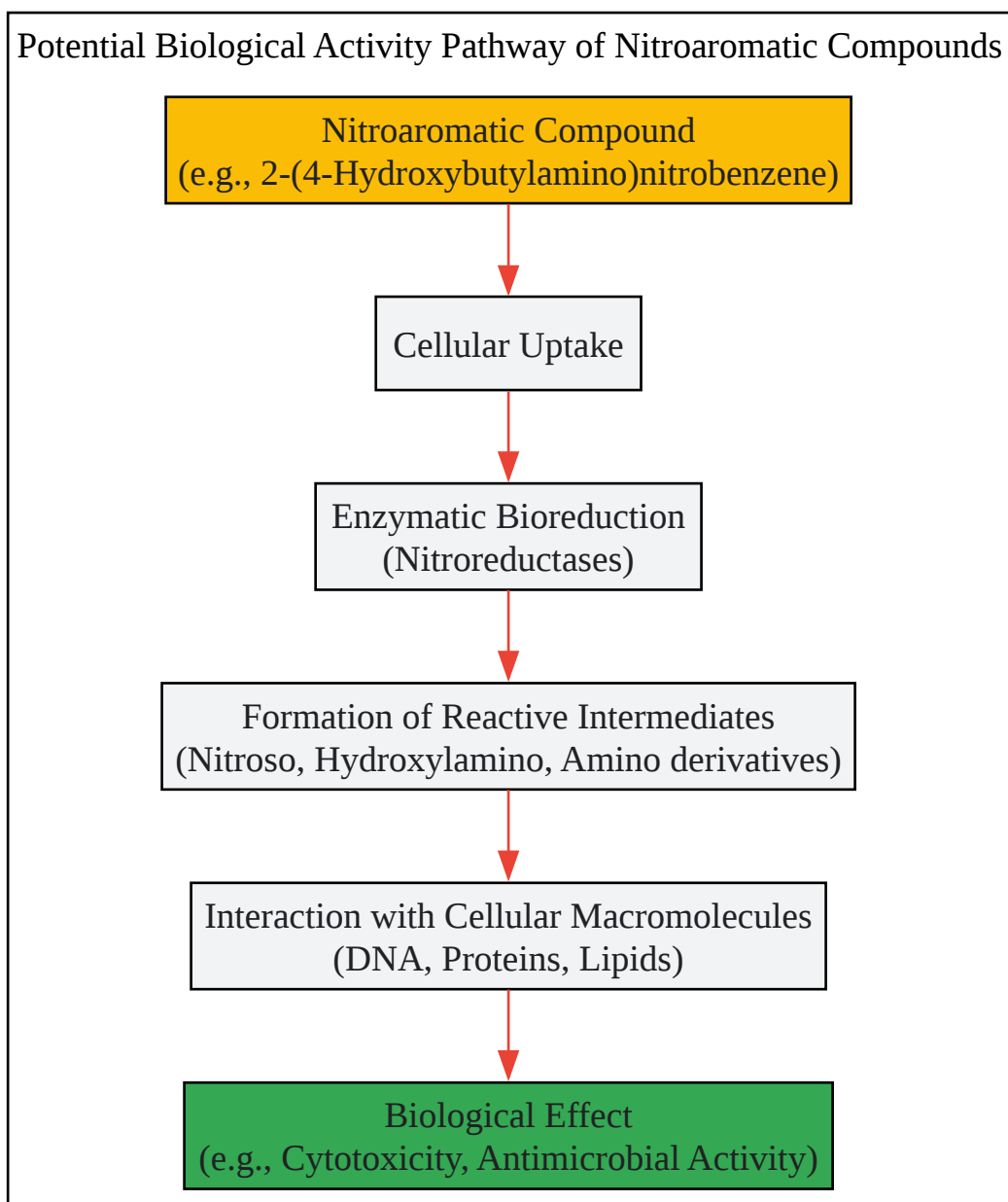
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Caption: Workflow for the synthesis of 2-(4-Hydroxybutylamino)phenylamine.

Potential Biological Activity

Specific biological activity data for **2-(4-Hydroxybutylamino)nitrobenzene** is not available. However, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities. The nitro group is a key pharmacophore in several drugs and is often associated with antimicrobial and cytotoxic effects. This activity is generally attributed to the bioreduction of the nitro group within cells to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage.

The presence of the 4-hydroxybutylamino side chain could modulate this activity and introduce new pharmacological properties. The hydroxyl and amino groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially influencing the compound's target specificity and pharmacokinetic profile.



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Caption: General metabolic pathway for the bioactivation of nitroaromatic compounds.

Conclusion

2-(4-Hydroxybutylamino)nitrobenzene is a chemical intermediate with limited publicly available data. Its structure suggests potential for further synthetic elaboration into more complex molecules that may possess interesting biological properties. The information

provided in this guide, based on a documented synthetic application and the general characteristics of nitroaromatic compounds, serves as a foundational resource for researchers interested in this and related molecules. Further experimental investigation is required to fully characterize the physicochemical properties, reactivity, and biological activity of **2-(4-Hydroxybutylamino)nitrobenzene**.

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